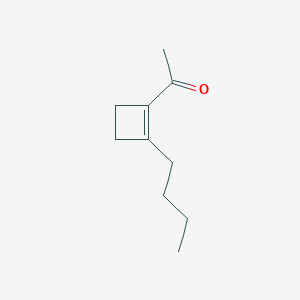
1-(2-Butylcyclobuten-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butylcyclobuten-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCBE and is a cyclic ketone that belongs to the family of cyclobutene derivatives. The unique structure of BCBE makes it an interesting compound for scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of BCBE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. BCBE has been shown to inhibit the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in vitro, which suggests that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
BCBE has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In vitro studies have shown that BCBE can inhibit the production of pro-inflammatory cytokines and enzymes, which suggests that it may have anti-inflammatory effects. BCBE has also been shown to have analgesic effects in animal models, and it has been suggested that it may act through the modulation of pain pathways. Additionally, BCBE has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of BCBE is its unique structure, which makes it an interesting compound for scientific research. Its synthesis has been optimized to produce high yields of pure BCBE, which makes it easier to study. However, one limitation of BCBE is its potential toxicity, and it is important to exercise caution when handling this compound in the laboratory.
将来の方向性
There are several future directions for research on BCBE. One direction is the investigation of its potential as an anti-inflammatory and analgesic agent in vivo. Another direction is the development of novel materials and polymers based on BCBE. Additionally, the synthesis of other cyclic ketones and compounds using BCBE as a starting material is an area of interest for organic chemists. Further research is needed to fully understand the mechanism of action and potential applications of BCBE.
合成法
The synthesis of BCBE involves the reaction of butylcyclobutene with acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic addition mechanism, and the resulting product is purified through distillation. This synthesis method has been optimized to produce high yields of pure BCBE.
科学的研究の応用
BCBE has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BCBE has been investigated for its potential as an anti-inflammatory agent, and it has been shown to exhibit anti-inflammatory activity in vitro. In materials science, BCBE has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BCBE has been used as a starting material for the synthesis of other cyclic ketones and compounds.
特性
CAS番号 |
122598-61-2 |
|---|---|
製品名 |
1-(2-Butylcyclobuten-1-yl)ethanone |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2-butylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(9)8(2)11/h3-7H2,1-2H3 |
InChIキー |
ZVDDBASJKSQYOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(CC1)C(=O)C |
正規SMILES |
CCCCC1=C(CC1)C(=O)C |
同義語 |
Ethanone, 1-(2-butyl-1-cyclobuten-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



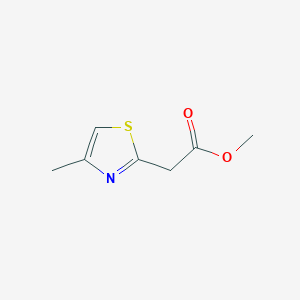
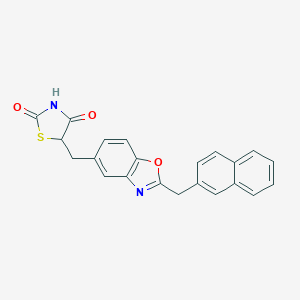
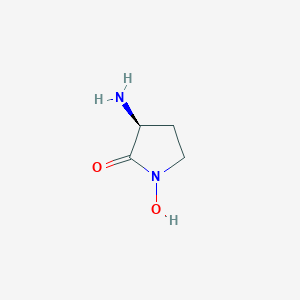
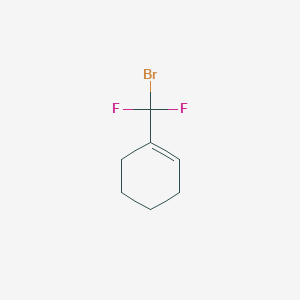
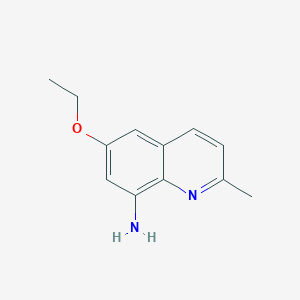
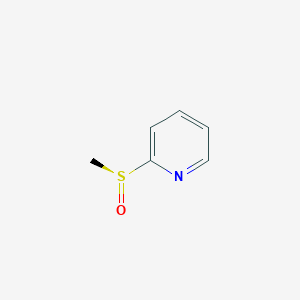
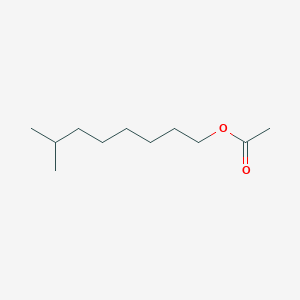
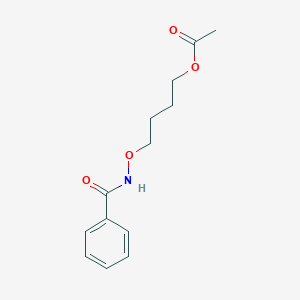
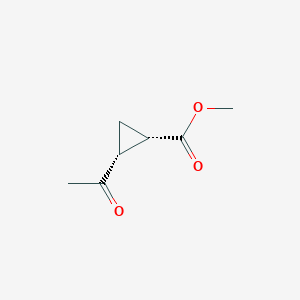
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
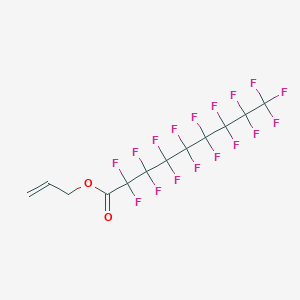
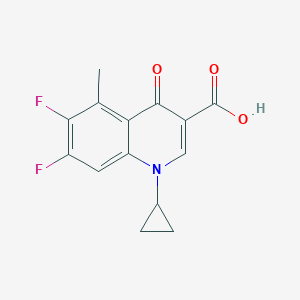
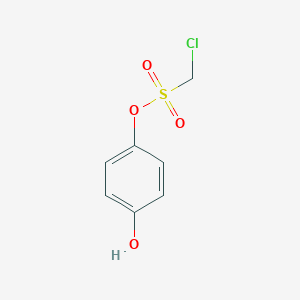
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)